Ethyl 4-({[1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a variety of functional groups, including ester, amide, and imidazolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorophenyl and methylphenyl groups. The final steps involve the esterification and amidation reactions to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[1-(4-FLUOROPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[1-(4-FLUOROPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 4-{2-[1-(4-FLUOROPHENYL)-3-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE include other imidazolidinone derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse chemical reactivity. The presence of both fluorophenyl and methylphenyl groups, along with the imidazolidinone core, provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C28H26FN3O5 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H26FN3O5/c1-3-37-27(35)20-8-12-22(13-9-20)30-25(33)16-24-26(34)32(23-14-10-21(29)11-15-23)28(36)31(24)17-19-6-4-18(2)5-7-19/h4-15,24H,3,16-17H2,1-2H3,(H,30,33) |
InChI Key |
JYSGMUMWVQEUDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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